Ethyl 3-chloro-5-nitro-4-(piperidin-1-yl)benzoate
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Overview
Description
Ethyl 3-chloro-5-nitro-4-(piperidin-1-yl)benzoate is a synthetic organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-chloro-5-nitro-4-(piperidin-1-yl)benzoate typically involves a multi-step process. One common method includes the nitration of ethyl 3-chloro-4-(piperidin-1-yl)benzoate, followed by esterification. The nitration reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and esterification processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-chloro-5-nitro-4-(piperidin-1-yl)benzoate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles like amines or thiols, solvents like ethanol or dimethylformamide (DMF), and bases like sodium hydroxide.
Major Products Formed
Reduction: Ethyl 3-amino-5-nitro-4-(piperidin-1-yl)benzoate.
Substitution: Ethyl 3-chloro-5-nitro-4-(substituted-piperidin-1-yl)benzoate.
Scientific Research Applications
Ethyl 3-chloro-5-nitro-4-(piperidin-1-yl)benzoate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of Ethyl 3-chloro-5-nitro-4-(piperidin-1-yl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the piperidine moiety can enhance binding affinity to biological targets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-chloro-4-(piperidin-1-yl)benzoate: Lacks the nitro group, which may result in different reactivity and biological activity.
Ethyl 3-nitro-4-(piperidin-1-yl)benzoate: Lacks the chlorine atom, which can affect its chemical reactivity and substitution reactions.
Uniqueness
Ethyl 3-chloro-5-nitro-4-(piperidin-1-yl)benzoate is unique due to the presence of both the nitro and chlorine groups, which provide distinct chemical reactivity and potential for diverse applications in medicinal chemistry and materials science .
Properties
Molecular Formula |
C14H17ClN2O4 |
---|---|
Molecular Weight |
312.75 g/mol |
IUPAC Name |
ethyl 3-chloro-5-nitro-4-piperidin-1-ylbenzoate |
InChI |
InChI=1S/C14H17ClN2O4/c1-2-21-14(18)10-8-11(15)13(12(9-10)17(19)20)16-6-4-3-5-7-16/h8-9H,2-7H2,1H3 |
InChI Key |
KWFZQCOTGSMFRK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C(=C1)Cl)N2CCCCC2)[N+](=O)[O-] |
Origin of Product |
United States |
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